molecular formula C11H9NO2 B3047392 Ethanone, 1-(3-phenyl-4-isoxazolyl)- CAS No. 13858-95-2

Ethanone, 1-(3-phenyl-4-isoxazolyl)-

Cat. No.: B3047392
CAS No.: 13858-95-2
M. Wt: 187.19 g/mol
InChI Key: MIGXFRJDFMHZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(3-phenyl-4-isoxazolyl)-, is a ketone derivative featuring an isoxazole ring substituted with a phenyl group at the 3-position and an acetyl group (ethanone) at the 1-position. Isoxazole derivatives are heterocyclic compounds known for their bioactivity and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

13858-95-2

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

1-(3-phenyl-1,2-oxazol-4-yl)ethanone

InChI

InChI=1S/C11H9NO2/c1-8(13)10-7-14-12-11(10)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

MIGXFRJDFMHZTL-UHFFFAOYSA-N

SMILES

CC(=O)C1=CON=C1C2=CC=CC=C2

Canonical SMILES

CC(=O)C1=CON=C1C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethanone, 1-(3-phenyl-4-isoxazolyl)-, with three analogs derived from the evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents CAS Number
Ethanone, 1-(3-phenyl-4-isoxazolyl)- (Target) C₁₁H₉NO₂ 187.2 (calculated) Phenyl (3-position), no 5-substituent Not provided
Ethanone, 1-[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]- (Analog 1) C₁₂H₁₀FNO₂ 219.0 4-Fluorophenyl (3-position), 5-methyl 169814-55-5
Ethanone, 1-[3-(4-chlorophenyl)-4-isoxazolyl]- (Analog 2) C₁₂H₁₀ClNO₂ 235.5 (calculated) 4-Chlorophenyl (3-position) 129144-38-3
1-(3-phenyl-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-4,5-dihydropyrazol-1-yl)ethanone (Analog 3) C₂₆H₂₂N₄O 406.5 (calculated) Complex pyrazole-isoxazole fused system Not provided

Key Observations:

  • Substituent Effects: The target compound lacks substituents at the 5-position of the isoxazole ring, differentiating it from Analog 1 (5-methyl) and Analog 3 (fused pyrazole system).
  • Molecular Complexity : Analog 3 has a fused pyrazole-isoxazole system, leading to a higher molar mass (406.5 g/mol) and likely distinct physicochemical properties compared to the simpler target compound .

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